An In-depth Technical Guide to the Impurities of Calcipotriol for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Impurities of Calcipotriol for Researchers and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Calcipotriol Development
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis.[][2] Its therapeutic efficacy hinges on its ability to modulate keratinocyte proliferation and differentiation.[2] However, as with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process and subsequent storage can introduce impurities. These impurities, which can be process-related, isomers, or degradation products, may impact the safety, efficacy, and stability of the final drug product.[] A thorough understanding and control of these impurities are therefore paramount for regulatory compliance and patient safety.
This guide provides a comprehensive overview of the key impurities associated with Calcipotriol. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of Calcipotriol impurity profiling.
A notable challenge in this field is the lack of standardized nomenclature for certain impurities. The term "Calcipotriol Impurity 1," for instance, is used by various commercial suppliers to refer to different chemical entities. This guide will address this ambiguity by focusing on the specific chemical structures and properties of major Calcipotriol-related substances, identified by their unique CAS numbers, rather than relying on non-specific naming conventions.
Core Directive: A Structured Approach to Understanding Calcipotriol Impurities
This technical guide is structured to provide a logical and in-depth exploration of Calcipotriol impurities. The following sections will delve into the chemical identity of key impurities, their pathways of formation, established analytical methods for their detection and quantification, and their potential biological significance.
Chemical Structures and Properties of Key Calcipotriol-Related Substances
A detailed understanding of the chemical and physical properties of each impurity is fundamental to developing effective control strategies. The following table summarizes the key characteristics of Calcipotriol and its major related substances.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure | Appearance |
| Calcipotriol | 112965-21-6 | C27H40O3 | 412.61 | (Structure of the active pharmaceutical ingredient) | - |
| (5E,24R)-Calcipotriene | 112849-47-5 | C27H40O3 | 412.62 | (trans-isomeric impurity) | Light Beige Sticky Solid[] |
| Pre-Calcipotriol | 176302-02-6 | C27H40O3 | 412.61 | (reversible isomer) | - |
| (1R,3aR,7aR)-1-[(1R,2E,4S)-4-Cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-one | 2106840-41-7 | C18H28O2 | 276.42 | (synthetic intermediate or degradation product) | Off-White Solid[4] |
| Calcipotriol EP Impurity A | 126860-83-1 | C27H38O3 | 410.59 | (24-oxo-Calcipotriol) | - |
| Calcipotriol EP Impurity C | 113082-99-8 | C27H40O3 | 412.6 | ((5E)-Calcipotriol) | - |
| Calcipotriol EP Impurity D | 112827-99-3 | C27H40O3 | 412.6 | (24-epi-Calcipotriol) | - |
Note: The chemical structures are complex and are best represented by diagrams, which are beyond the scope of this table but are widely available in the referenced literature and supplier documentation.
Formation and Synthesis of Calcipotriol Impurities
The emergence of impurities in Calcipotriol can be attributed to several factors throughout its lifecycle, from synthesis to storage. Understanding these formation pathways is crucial for implementing effective control measures.
Process-Related Impurities
The multi-step synthesis of Calcipotriol can give rise to various byproducts.[] These can include isomers, unreacted starting materials, and intermediates. For example, the inden-4-one derivative (CAS 2106840-41-7) is likely a synthetic intermediate that may persist in the final product if purification is incomplete.[4][5][6]
Isomeric Impurities
Isomers of Calcipotriol are a significant class of impurities that share the same molecular formula but differ in the spatial arrangement of atoms.
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(5E,24R)-Calcipotriene (CAS 112849-47-5): This is a trans-isomeric impurity of Calcipotriol.[]
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Pre-Calcipotriol (CAS 176302-02-6): This is a reversible isomer of Calcipotriol that forms in solution and can exist in equilibrium with the parent drug.[2] It is important to note that some studies suggest pre-calcipotriol contributes to the overall therapeutic effect and may not be considered a detrimental impurity.[2]
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Calcipotriol EP Impurity C ((5E)-Calcipotriol): A geometric isomer.
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Calcipotriol EP Impurity D (24-epi-Calcipotriol): A diastereomer differing in the stereochemistry at the C24 position.
Degradation Products
Calcipotriol is susceptible to degradation under various stress conditions, including exposure to light, heat, acid, base, and oxidation.[] Forced degradation studies have shown that significant degradation occurs upon exposure to photolytic and thermal stress.[] The degradation process can lead to the formation of various impurities, potentially impacting the drug's potency and safety.
Caption: General pathways of impurity formation in Calcipotriol.
Analytical Methodologies for Impurity Profiling
The accurate detection and quantification of Calcipotriol impurities require robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.
Recommended LC-MS Method for Separation and Identification
A reliable method for the separation of Calcipotriol and its related substances has been described, utilizing a C18 column with a gradient elution.[]
Experimental Protocol:
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Chromatographic System: A high-performance liquid chromatograph equipped with a Diode Array Detector (DAD) and a mass spectrometer.
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Column: C18, 150 x 4.6 mm, 2.7 µm particle size.
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Column Temperature: 50°C.
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Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v).
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Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v).
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Gradient Program: A suitable gradient program should be developed to achieve optimal separation of all impurities.
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Flow Rate: As per the developed gradient program.
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Injection Volume: 20 µL.
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Detection: DAD at 264 nm for Calcipotriol and its impurities. The UV spectrum from 200 nm to 400 nm should be monitored to aid in peak identification. Pre-Calcipotriol has a characteristic λmax at 260 nm.[]
Caption: Analytical workflow for Calcipotriol impurity profiling.
Pharmacological and Toxicological Significance of Impurities
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(5E,24R)-Calcipotriene: This impurity is described as a vitamin D3 analogue with potential antitumor effects, suggesting it may have its own biological activity.[] The impact of this activity on the overall therapeutic effect and safety profile of Calcipotriol would require further investigation.
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Other Impurities: For other process-related impurities and degradation products, the primary concern is the potential for unknown toxicities or a reduction in the overall potency of the drug product.
The control of impurities to within acceptable limits, as defined by regulatory bodies such as the European Pharmacopoeia, is therefore a critical aspect of ensuring the quality and safety of Calcipotriol-containing medications.
Conclusion
The effective management of impurities is a critical success factor in the development and manufacturing of Calcipotriol. This guide has provided a detailed overview of the key impurities, their origins, and the analytical techniques required for their control. By moving beyond ambiguous nomenclature and focusing on the specific chemical entities, researchers and developers can build a more robust understanding of the Calcipotriol impurity profile. A commitment to rigorous analytical science and a deep understanding of the chemistry of Calcipotriol and its related substances are essential for delivering safe and effective treatments to patients.
References
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Allmpus. calcipotriol impurity 1. [Link]
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Allmpus. calcipotriol impurity 1. [Link]
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SynZeal. Pre-Calcipotriol. [Link]
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Pharmaffiliates. Calcipotriol-impurities. [Link]
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Pharmaffiliates. Calcipotriol - Impurity I. [Link]
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Alentris Research Pvt. Ltd. Calcipotriol - API Impurities. [Link]
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MDPI. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. [Link]
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Acanthus Research. Calcipotriol EP Impurity I. [Link]
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SynZeal. Pre-Calcipotriol. [Link]
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Scirp.org. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. [Link]
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Axios Research. Calcipotriol Impurity 10. [Link]
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Pharmaffiliates. CAS No : 176302-02-6 | Product Name : Pre- Calcipotriol. [Link]
